2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3
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Overview
Description
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 is a deuterated derivative of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline. This compound is primarily used in proteomics research due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 involves multiple steps. The starting material is typically a substituted quinoline, which undergoes a series of reactions including azidation and deuteration. The reaction conditions often involve the use of azide sources such as sodium azide and deuterium sources for the incorporation of deuterium atoms . Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in labeling studies due to its azido group, which can be tagged with fluorescent markers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 can be compared with other similar compounds such as:
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: This compound lacks the azido group, making it less versatile in click chemistry applications.
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline: The non-deuterated version of the compound, which is used in similar applications but may have different physical properties due to the absence of deuterium.
The uniqueness of this compound lies in its deuterated structure, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.
Properties
IUPAC Name |
2-azido-4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGDZSFLARRCN-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215499-36-7 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215499-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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